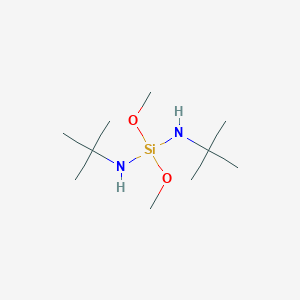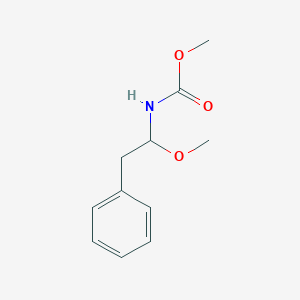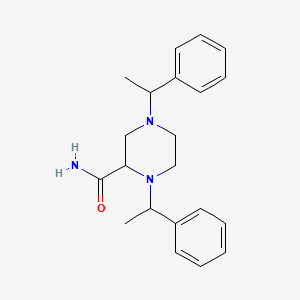
2-Hexadecyl-1,2-oxazinane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hexadecyl-1,2-oxazinane is a heterocyclic organic compound that contains one oxygen and one nitrogen atom in a six-membered ring. This compound is part of the oxazine family, which is known for its diverse chemical properties and applications in various fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hexadecyl-1,2-oxazinane typically involves the cyclization of amino alcohols with aldehydes or ketones. One common method is the reaction of hexadecylamine with an appropriate aldehyde under acidic conditions to form the oxazinane ring . The reaction is usually carried out in a solvent such as methanol or ethanol, and the temperature is maintained at around 50°C to 100°C.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as silica-supported perchloric acid can enhance the reaction efficiency and reduce the reaction time .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Hexadecyl-1,2-oxazinane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazinone derivatives.
Reduction: Reduction reactions can convert the oxazinane ring to an oxazolidine ring.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxazinane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products: The major products formed from these reactions include oxazinone derivatives, oxazolidines, and various substituted oxazinanes .
Wissenschaftliche Forschungsanwendungen
2-Hexadecyl-1,2-oxazinane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being studied for its potential use in drug delivery systems and as a therapeutic agent.
Industry: this compound is used in the production of polymers, resins, and other industrial materials.
Wirkmechanismus
The mechanism of action of 2-Hexadecyl-1,2-oxazinane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Morpholine: A six-membered ring containing one oxygen and one nitrogen atom, similar to oxazinane.
Phenoxazine: An aromatic compound with a similar structure but different chemical properties.
Benzoxazine: A bicyclic compound formed by the fusion of a benzene ring with an oxazine ring.
Uniqueness: 2-Hexadecyl-1,2-oxazinane is unique due to its long alkyl chain, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring hydrophobic interactions, such as in the formulation of surfactants and emulsifiers .
Eigenschaften
CAS-Nummer |
121579-68-8 |
|---|---|
Molekularformel |
C20H41NO |
Molekulargewicht |
311.5 g/mol |
IUPAC-Name |
2-hexadecyloxazinane |
InChI |
InChI=1S/C20H41NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-21-19-16-17-20-22-21/h2-20H2,1H3 |
InChI-Schlüssel |
ZYABXGMYFPPMLN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCN1CCCCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Ethyl [(13-hydroxytridecyl)oxy]acetate](/img/structure/B14285902.png)
![N-[2,5-Dibutoxy-4-(morpholin-4-yl)phenyl]acetamide](/img/structure/B14285908.png)
![N~1~-Octadecyl-N~4~-[3-(triethoxysilyl)propyl]butanediamide](/img/structure/B14285916.png)
![5-Amino-3,4-diphenylthieno[2,3-c]pyridazine-6-carboxamide](/img/structure/B14285924.png)
![2-Methyl-2,3,6,7-tetrahydrocyclopenta[b]pyran-4(5H)-one](/img/structure/B14285933.png)
![5-[(1H-Imidazol-1-yl)methyl]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14285938.png)





